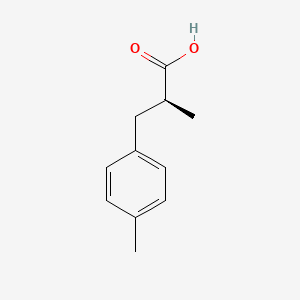
(2S)-2-methyl-3-(4-methylphenyl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid, also known as α,4-dimethylphenylacetic acid, is a compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This compound is an important intermediate in the synthesis of various pharmaceuticals and is known for its role as an impurity in ibuprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methyl-3-(4-methylphenyl)propanoic acid can be achieved through several methods. One common method involves the reaction of pinonic acid with bromine in water, which affords the desired product . Another method includes the enantioselective esterification of (R,S)-2-(4-methylphenyl)propionic acid using enzymatic esterification in an organic solvent .
Industrial Production Methods
Industrial production methods for (2S)-2-methyl-3-(4-methylphenyl)propanoic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit cyclooxygenase (COX) enzymes, similar to ibuprofen, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with similar structural features.
Naproxen: Another NSAID with comparable anti-inflammatory properties.
Ketoprofen: An NSAID with similar pharmacological effects.
Uniqueness
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid is unique due to its specific stereochemistry and its role as an impurity in ibuprofen. This compound’s distinct chemical structure allows it to be used as a reference standard in pharmaceutical quality control .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2S)-2-methyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
ZJBQYRLHEYPLEL-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


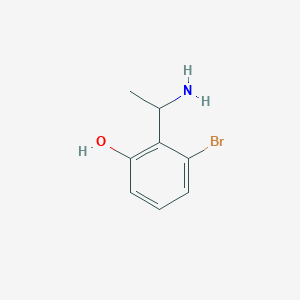
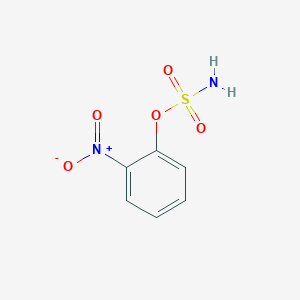
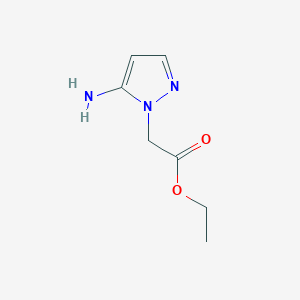
![(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13574398.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B13574400.png)
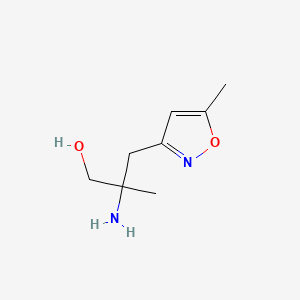
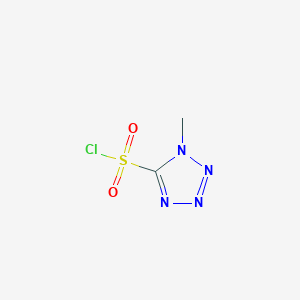
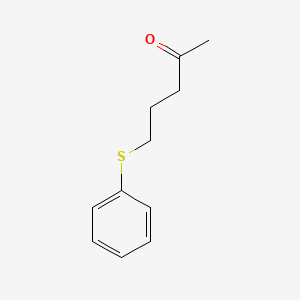
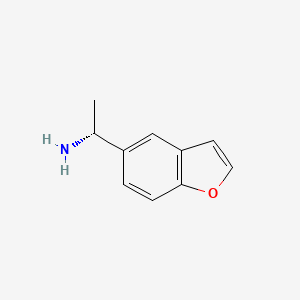
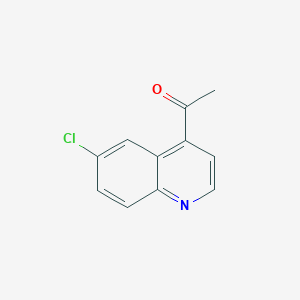

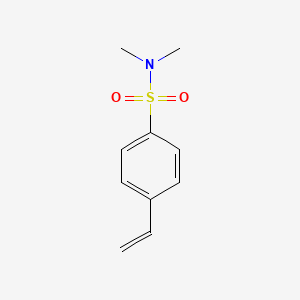
![2-[1-(3-Phenyloxolane-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13574445.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13574457.png)
